molecular formula C15H16F3N3 B6697179 N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine

N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B6697179
M. Wt: 295.30 g/mol
InChI Key: FQXQJMOHKQHZNM-UHFFFAOYSA-N
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Description

N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine is a compound that features a pyrimidine ring and a trifluoromethyl group. The presence of these functional groups makes it an interesting subject for research in various fields, including pharmaceuticals and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, which can be beneficial in drug design .

Properties

IUPAC Name

N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3/c1-11(6-19-7-12-8-20-10-21-9-12)13-2-4-14(5-3-13)15(16,17)18/h2-5,8-11,19H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXQJMOHKQHZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CN=CN=C1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and high-throughput screening for the optimal coupling conditions.

Chemical Reactions Analysis

Types of Reactions

N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the trifluoromethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation can yield N-oxides, while reduction can lead to partially or fully reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively. The pyrimidine ring can interact with nucleic acids or proteins, potentially disrupting their normal function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with an ethanamine backbone instead of propanamine.

    N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]butan-1-amine: Similar structure but with a butanamine backbone.

Uniqueness

N-(pyrimidin-5-ylmethyl)-2-[4-(trifluoromethyl)phenyl]propan-1-amine is unique due to its specific combination of a pyrimidine ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine ring provides a versatile scaffold for further functionalization .

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